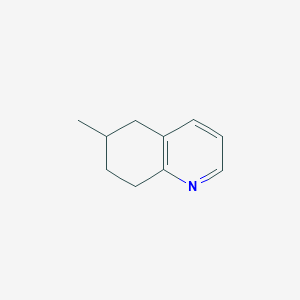

6-Methyl-5,6,7,8-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-5,6,7,8-tetrahydroquinoline: is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the Povarov reaction , which is a [4+2] cycloaddition reaction between an aromatic imine and an electron-rich olefin under the catalysis of Lewis or Brønsted acids . Another method involves the reduction of quinoline derivatives using hydrogenation techniques .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of quinoline or its derivatives in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be further reduced to form decahydroquinoline.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and hydrogen peroxide (H2O2).

Reduction: Hydrogenation using Pd/C as a catalyst.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Decahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties:

Research has demonstrated that 6-Methyl-5,6,7,8-tetrahydroquinoline exhibits notable antiproliferative effects against various cancer cell lines. Its mechanism primarily involves the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation.

Case Study: Antiproliferative Activity

A study evaluated the compound's effects on different cancer cell lines, revealing the following IC50 values:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 0.6 | Induces mitochondrial depolarization and ROS production |

| HT-29 (Colorectal Cancer) | 5.4 - 17.2 | Alters cell cycle phases; increases G0/G1 phase |

| MSTO-211H (Mesothelioma) | Varies | Induces oxidative stress leading to autophagy |

These findings indicate that the compound can significantly disrupt the cell cycle dynamics and induce apoptosis in cancer cells through oxidative stress mechanisms .

Mechanism of Action:

The compound interacts with the CXCR4 chemokine receptor, which is often overexpressed in various cancers. By inhibiting this receptor, this compound can impede cancer cell migration and invasion .

Material Science

In addition to its medicinal applications, this compound is being explored for its utility in material science. Its unique chemical structure allows it to serve as a building block for synthesizing complex organic materials.

Applications in Synthesis:

The compound can be utilized in the synthesis of various derivatives that may possess tailored properties for specific applications in materials science. The reactivity of the methyl group at the sixth position enhances its ability to participate in chemical reactions necessary for creating advanced materials .

Research indicates that the compound exhibits antimicrobial properties alongside its anticancer activities. In vitro studies have shown cytotoxic effects on various cell lines, including human cervix carcinoma cells and colorectal adenocarcinoma cells. The biological activity is attributed to its capacity to modulate cellular pathways such as reactive oxygen species levels and autophagy processes .

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis via mitochondrial dysfunction and ROS production |

| Antimicrobial | Exhibits cytotoxic effects on specific bacterial strains |

| Autophagy Induction | Triggers cellular autophagy pathways contributing to tumor suppression |

Wirkmechanismus

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest and apoptosis . The compound’s biological activity is often attributed to its ability to form multiple hydrogen bonds and CH-π interactions with chiral receptors .

Vergleich Mit ähnlichen Verbindungen

- 5,6,7,8-Tetrahydroquinoline

- 2-Methyl-5,6,7,8-tetrahydroquinoline

- Tetrahydroisoquinoline

Comparison: 6-Methyl-5,6,7,8-tetrahydroquinoline is unique due to its specific methyl substitution at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to other tetrahydroquinoline derivatives . This substitution can enhance its antiproliferative properties and make it a valuable compound in medicinal chemistry .

Biologische Aktivität

6-Methyl-5,6,7,8-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H13N and a molecular weight of approximately 149.22 g/mol. Its structure features a tetrahydroquinoline ring with a methyl group at the 6-position, which influences its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives possess antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its effectiveness.

- Anticancer Properties : This compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). For instance, derivatives of tetrahydroquinolines have shown IC50 values as low as 8.3 µM against cervical epithelial carcinoma .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cell signaling and proliferation pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound induces oxidative stress in cancer cells by increasing ROS levels, which can damage cellular components and promote cell death .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines, it was found that this compound exhibited selective cytotoxicity. The most active derivative demonstrated an IC50 value of 8.3 µM against HeLa cells while showing significantly lower toxicity towards non-cancerous cells . This selectivity highlights the potential for developing targeted therapies with reduced side effects.

Eigenschaften

IUPAC Name |

6-methyl-5,6,7,8-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVNAAQHRKISQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.